molecular formula C12H24N2O2 B1396841 Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate CAS No. 1206824-89-6

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Cat. No. B1396841
M. Wt: 228.33 g/mol
InChI Key: GEUGTHQTDCPAHY-ZJUUUORDSA-N
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Description

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound with the molecular formula C10H20N2O3 . It is also known by other names such as Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular weight of Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is 216.28 g/mol . The IUPAC name for this compound is tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate . The InChIKey for this compound is MLTCALYMVICSBJ-HTQZYQBOSA-N .


Physical And Chemical Properties Analysis

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has a molecular weight of 216.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 216.14739250 g/mol . The topological polar surface area of the compound is 70.6 Ų .

Scientific Research Applications

  • Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal

    • Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance. The development of technology for methyl tert-butyl ether removal has become a priority .
    • Methods : The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether. The materials commonly used in combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
    • Results : Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed. The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
    • Application : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
  • Interactions Between Proteins and Excipients in the Presence of Tert-Butyl Alcohol

    • Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
    • Methods : The study involves the use of various excipients and the observation of their interactions with proteins in the presence of tert-butyl alcohol .
    • Results : The results of this study are not explicitly mentioned in the source .
  • tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

    • This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .
  • tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride

    • This is a related compound with a CAS Number of 2550997-62-9 . It is stored at 4 degrees Celsius and is in the form of a powder . It has a molecular weight of 264.8 .
  • tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

    • This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .
  • tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride

    • This is a related compound with a CAS Number of 2550997-62-9 . It is stored at 4 degrees Celsius and is in the form of a powder . It has a molecular weight of 264.8 .

properties

IUPAC Name

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGTHQTDCPAHY-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Reactant of Route 6
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

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